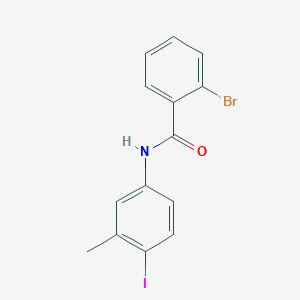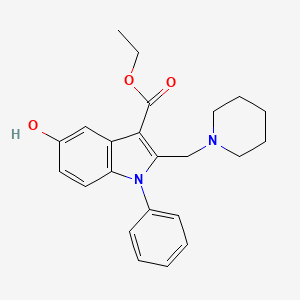![molecular formula C13H11ClN2O2 B11531586 2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11531586.png)
2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a furan ring, and a benzohydrazide moiety
Preparation Methods
The synthesis of 2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Scientific Research Applications
2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with molecular targets within cells. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death. In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby slowing down or stopping the growth of the tumor.
Comparison with Similar Compounds
2-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can be compared with similar compounds such as:
2-chloro-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide: This compound has a thiophene ring instead of a furan ring. It exhibits similar chemical reactivity but may have different biological activities due to the presence of sulfur in the thiophene ring.
2-chloro-N’-[(E)-(5-methyl-2-thienyl)methylidene]benzohydrazide: Another similar compound with a thienyl ring. It shares similar synthetic routes and chemical properties but may differ in its applications and effectiveness in biological systems.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-6-7-10(18-9)8-15-16-13(17)11-4-2-3-5-12(11)14/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
SGPZCPSBUSJGQM-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)

![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)

![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11531568.png)
![Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B11531570.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11531580.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B11531590.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11531591.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
